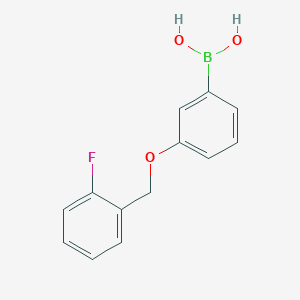

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTYKSHXZNSHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584616 | |

| Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-13-1 | |

| Record name | B-[3-[(2-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid and its analogs. Due to the limited availability of specific experimental data for the ortho-fluoro isomer, this document leverages data from closely related isomers and the broader class of phenylboronic acids to present a thorough profile.

Core Physicochemical Properties

This compound belongs to the class of arylboronic acids, which are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a fluorobenzyl ether moiety can influence the compound's steric and electronic properties, potentially impacting its reactivity, solubility, and biological activity.

Quantitative Data Summary

| Property | (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid[1] | (3-(Benzyloxy)phenyl)boronic acid | 2-(3'-Fluorobenzyloxy)phenylboronic acid | General Phenylboronic Acid[2] |

| CAS Number | 1072951-62-2 | 156682-54-1 | 871126-24-8 | 98-80-6 |

| Molecular Formula | C₁₃H₁₂BFO₃ | C₁₃H₁₃BO₃ | C₁₃H₁₂BFO₃ | C₆H₇BO₂ |

| Molecular Weight ( g/mol ) | 246.04 | 228.05 | 246.04 | 121.93 |

| Appearance | Solid | - | Solid | White to yellow powder |

| Melting Point (°C) | - | - | 99-102 | 216-219 |

| Boiling Point (°C) | Not available | Not available | Not available | Not available |

| Solubility | Poorly soluble in water; soluble in many polar organic solvents.[2] | Poorly soluble in water; soluble in many polar organic solvents.[2] | Poorly soluble in water; soluble in many polar organic solvents.[2] | 10 g/L in water (20 °C); soluble in diethyl ether, ethanol.[2] |

| pKa | Estimated to be around 8-9, influenced by substituents. | Estimated to be around 8-9. | Estimated to be around 8-9. | 8.83[2] |

| LogP | Not available | Not available | Not available | Not available |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a general and robust methodology can be derived from established procedures for analogous compounds.

General Synthesis of Substituted Benzyloxyphenylboronic Acids

The synthesis of this compound can be approached via a two-step process: etherification followed by boronic acid formation.

Step 1: Etherification of a Hydroxyphenylboronic Acid Derivative

This step involves the reaction of a suitably protected 3-hydroxyphenylboronic acid or its ester with 2-fluorobenzyl bromide.

-

Reactants: 3-Hydroxyphenylboronic acid pinacol ester, 2-fluorobenzyl bromide, a weak base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Dissolve 3-hydroxyphenylboronic acid pinacol ester and 2-fluorobenzyl bromide in the chosen solvent.

-

Add the base to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by TLC or LC-MS for the consumption of the starting materials.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Deprotection of the Boronic Ester

The pinacol ester is then hydrolyzed to yield the final boronic acid.

-

Reactants: The product from Step 1, a suitable solvent system (e.g., THF/water or acetone/water), and an acid or base catalyst (optional).

-

Procedure:

-

Dissolve the boronic ester in the solvent system.

-

Stir the mixture at room temperature. The hydrolysis can be slow and may be accelerated by the addition of an acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the organic layer and concentrate to yield the boronic acid. Recrystallization may be necessary for further purification.

-

Below is a Graphviz diagram illustrating this general synthetic workflow.

Physicochemical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of aromatic and benzylic protons and their respective chemical environments.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

-

¹¹B NMR: To characterize the boron center, which is sensitive to its coordination environment.[3]

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as O-H stretching for the boronic acid and C-O-C stretching for the ether linkage.

-

Melting Point Analysis: To determine the melting point range, which is an indicator of purity.

The following diagram outlines a typical characterization workflow.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not available, the broader class of phenylboronic acids has garnered significant interest in drug development for several reasons.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. A prominent example is Bortezomib, a dipeptide boronic acid that is a potent proteasome inhibitor used in cancer therapy.

Lectin Recognition and Carbohydrate Sensing

Phenylboronic acids can reversibly bind to cis-diols, a structural motif present in many carbohydrates. This property is exploited in the development of sensors for glucose and other saccharides. In the context of drug delivery, this allows for the targeting of cancer cells, which often overexpress sialic acid residues on their surface glycoproteins.[4]

Modulation of Cancer Cell Signaling Pathways

Recent studies have shown that phenylboronic acid can inhibit cancer cell migration.[5] This effect is mediated through the modulation of key signaling pathways that control the actin cytoskeleton, such as the Rho GTPase family (RhoA, Rac1, and Cdc42).[5] Inhibition of these pathways can prevent the cellular changes required for metastasis.

The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by phenylboronic acids.

Safety and Handling

Substituted phenylboronic acids are generally considered to be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They should be used in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable research chemical with potential applications in organic synthesis and medicinal chemistry. While specific data for this compound is sparse, its properties can be reasonably inferred from its structural analogs. Its potential to interact with biological targets, such as enzymes and cell surface carbohydrates, makes it and similar molecules interesting candidates for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate the specific physicochemical and biological properties of this particular isomer.

References

- 1. (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The introduction of a fluorobenzyl ether moiety to the phenylboronic acid scaffold can significantly influence the molecule's steric and electronic properties. This modification can enhance metabolic stability, improve pharmacokinetic profiles, and provide new vectors for molecular interactions, making these compounds valuable intermediates in drug discovery.

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, in particular, combines the reactivity of the boronic acid group with the specific structural and electronic contributions of the 2-fluorobenzyl ether. The ortho-fluoro substitution on the benzyl ring can induce specific conformational preferences and alter the electronic nature of the ether oxygen, which can be exploited in the design of targeted therapeutic agents.

Physicochemical Properties

While specific quantitative data for this compound is not available due to the absence of a confirmed CAS number and associated literature, the expected properties can be inferred from its isomers, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid and (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid.

| Property | (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid | (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid | This compound (Predicted) |

| CAS Number | 1072951-62-2 | 1072952-03-4 | Not Available |

| Molecular Formula | C₁₃H₁₂BFO₃ | C₁₃H₁₂BFO₃ | C₁₃H₁₂BFO₃ |

| Molecular Weight | 246.04 g/mol | 246.04 g/mol | 246.04 g/mol |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

| Melting Point | 109-113 °C | Data not available | Similar range to isomers |

| Solubility | Soluble in organic solvents like methanol, DMSO | Soluble in organic solvents | Soluble in organic solvents |

Synthesis

The synthesis of this compound can be logically approached through a two-step process: etherification of a protected 3-hydroxyphenylboronic acid derivative followed by deprotection, or more directly, by the etherification of 3-hydroxyphenylboronic acid. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Etherification of 3-Hydroxyphenylboronic acid

-

To a solution of 3-hydroxyphenylboronic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl and substituted aromatic structures. These structures are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0-1.5 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Role in Drug Discovery

Phenylboronic acids are recognized as privileged structures in medicinal chemistry. They can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with diols present in biological targets such as enzymes and carbohydrates. The incorporation of the 2-fluorobenzyl ether moiety can further modulate the biological activity and pharmacokinetic properties of drug candidates.

Potential therapeutic areas where this scaffold could be of interest include:

-

Oncology: As inhibitors of serine proteases or kinases.

-

Infectious Diseases: As antibacterial or antiviral agents.

-

Inflammatory Diseases: Targeting enzymes involved in inflammatory pathways.

The logical workflow for utilizing this compound in a drug discovery program is depicted below.

Safety and Handling

Boronic acids are generally stable compounds but should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound such as (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid.

Conclusion

This compound represents a valuable, albeit not extensively documented, building block for organic synthesis and drug discovery. Its synthesis is feasible through standard organic chemistry transformations, and its utility in Suzuki-Miyaura cross-coupling reactions is anticipated to be high. The unique combination of the boronic acid functionality and the 2-fluorobenzyl ether moiety makes it an attractive candidate for the development of novel small-molecule therapeutics. Further research into this specific isomer is warranted to fully elucidate its properties and potential applications.

An In-depth Technical Guide to (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of phenylboronic acids as versatile building blocks in medicinal chemistry.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a phenylboronic acid moiety connected to a 2-fluorobenzyl group through an ether linkage. The presence of the boronic acid functional group and the fluorine atom imparts unique chemical properties that are of significant interest in synthetic and medicinal chemistry.

Molecular Formula: C₁₃H₁₂BFO₃

Molecular Weight: 246.04 g/mol

CAS Number: 1256345-53-5

While specific experimental data for this exact compound is not widely published, the table below summarizes its key structural and physicochemical properties based on its chemical structure and data from closely related analogs. A melting point of a similar compound, (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid, is reported to be in the range of 109-113 °C, suggesting a similar physical state for the title compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₂BFO₃ |

| Molecular Weight | 246.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1256345-53-5 |

| Appearance | Expected to be a white to off-white solid |

Structural Diagram:

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow:

Technical Guide: Spectroscopic Analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

As a large language model, I am still under development and unfortunately, I was unable to find publicly available 1H NMR and 13C NMR data specifically for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid.

To provide an in-depth technical guide as requested, this specific data is essential.

-

Chemical Databases: Specialized chemical databases such as SciFinder, Reaxys, or the Cambridge Structural Database may contain this information as part of their comprehensive collections of chemical data.

-

Scientific Literature: A thorough search of scientific journals and patents using the compound's name, CAS number, or structure may reveal publications where the synthesis and characterization, including NMR data, are reported.

-

Commercial Suppliers: Chemical suppliers that offer this compound may be able to provide a certificate of analysis or other technical documents containing the requested NMR data.

-

Direct Experimental Analysis: If the compound is available, acquiring 1H and 13C NMR spectra is a standard analytical procedure that can be performed in a well-equipped chemistry laboratory.

Once the specific 1H and 13C NMR data for this compound is obtained, a comprehensive technical guide can be developed. Such a guide would typically include:

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features, which combine a boronic acid moiety with a fluorinated benzyl ether. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions with other molecules.

2. 1H NMR and 13C NMR Data

The following tables would summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Aromatic, CH₂, OH |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data to be populated | Aromatic C, CH₂, C-B, C-F |

3. Experimental Protocols

The following section would detail the methodology used to acquire the NMR data.

3.1. Sample Preparation

A precise amount of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly for the labile boronic acid protons.

3.2. NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Key experimental parameters would be specified, including:

-

Spectrometer Frequency: The field strength of the instrument.

-

Solvent: The deuterated solvent used.

-

Temperature: The temperature at which the spectra were acquired.

-

Reference Standard: Typically tetramethylsilane (TMS) or the residual solvent peak.

-

Pulse Sequence: Standard pulse programs for ¹H and ¹³C NMR.

4. Visualization of Molecular Structure and NMR Assignments

A diagram of the molecular structure of this compound would be presented with each proton and carbon atom labeled to correspond with the assignments in the NMR data tables.

Below is a conceptual workflow for the characterization of a novel boronic acid derivative.

Caption: General Workflow for Boronic Acid Characterization

This guide would serve as a valuable resource for scientists working with this and related compounds, facilitating its proper identification and use in further research and development.

An In-depth Technical Guide to the Safety and Handling of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, a key building block in pharmaceutical research and organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on structurally related phenylboronic acids to provide a thorough overview of best practices for its safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a substituted aromatic boronic acid. The presence of the fluorobenzyl ether moiety and the boronic acid group dictates its reactivity and potential biological activity. While specific, verified quantitative data for this exact compound is limited, the table below summarizes key identification and available physical property information.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | 3-(2'-Fluorobenzyloxy)phenylboronic acid | [1] |

| CAS Number | 849062-13-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₂BFO₃ | N/A |

| Molecular Weight | 246.05 g/mol | N/A |

| Appearance | White to off-white solid (presumed) | General knowledge of phenylboronic acids |

| Purity | 97% | [1] |

Hazard Identification and Safety Precautions

While a specific, detailed Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, data from related phenylboronic acids indicate a number of potential hazards. Standard laboratory safety protocols should be strictly followed.

Potential Hazards:

-

Acute Oral Toxicity: Phenylboronic acid is harmful if swallowed[6].

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

-

Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures are recommended based on the general properties of boronic acids:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Representative Synthesis of this compound:

This synthesis can be conceptualized as a two-step process: 1) Williamson ether synthesis to couple 3-hydroxyphenylboronic acid pinacol ester with 2-fluorobenzyl bromide, followed by 2) deprotection of the pinacol ester to yield the final boronic acid.

Step 1: Synthesis of 2-(3-((2-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

To a solution of 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetone) and an aqueous acid (e.g., 1 M HCl).

-

Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Biological Activity and Signaling Pathways

Phenylboronic acids have garnered significant interest in drug discovery for their diverse biological activities. Studies on related compounds suggest that they can act as inhibitors of cancer cell migration and induce cell cycle arrest.[7]

One of the key signaling pathways implicated is the Rho GTPase pathway, which is crucial for regulating the actin cytoskeleton and, consequently, cell motility. Phenylboronic acid has been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[7] This inhibition is believed to disrupt the downstream signaling cascade involving ROCK (Rho-associated coiled-coil containing protein kinase), ultimately leading to a reduction in actomyosin-based contractility and cell migration.[8]

Furthermore, some boronic acid derivatives have been observed to cause cell cycle arrest, a critical mechanism for controlling cell proliferation. While the exact mechanism for this specific compound is uncharacterized, a common pathway for cell cycle arrest involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins.

Below is a representative diagram of a potential signaling pathway affected by phenylboronic acid derivatives in cancer cells.

Caption: Potential signaling pathways affected by phenylboronic acids in cancer cells.

Laboratory Workflow and Risk Management

A structured workflow is essential for the safe handling of this compound. The following diagram outlines a logical sequence of operations, from preparation to disposal.

Caption: General laboratory workflow for handling chemical reagents.

Logical Relationships in Chemical Safety Assessment

A systematic approach to risk assessment is crucial before working with any chemical, including this compound. The following diagram illustrates the logical steps involved in this process.

Caption: Logical steps for a chemical safety risk assessment.

Disclaimer

The information provided in this guide is intended for use by qualified professionals and is based on the best available data for this compound and its structural analogs. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use. The user assumes all responsibility for the safe handling, use, and disposal of this chemical.

References

- 1. labfind.co.kr [labfind.co.kr]

- 2. 849062-13-1 CAS MSDS (3-(2-FLUOROBENZYLOXY)PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 849062-13-1 Name: [xixisys.com]

- 4. parchem.com [parchem.com]

- 5. 849062-13-1|this compound|BLD Pharm [bldpharm.com]

- 6. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

As of late 2025, a direct commercial source for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid as a stock chemical has not been identified. A thorough search of major chemical supplier catalogs did not yield a product listing for this specific isomer. However, several suppliers offer structurally similar compounds, which are listed in the table below. Researchers requiring this compound will likely need to engage with a custom synthesis provider. Many chemical manufacturing organizations offer such services, capable of producing specific molecules from milligram to kilogram scales.

Table 1: Commercial Availability of Structurally Related Phenylboronic Acid Derivatives

| Compound Name | CAS Number | Representative Supplier(s) | Notes |

| (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid | 1072951-62-2 | CymitQuimica | The meta-fluoro isomer is commercially available. |

| (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid | 1072952-03-4 | Sunway Pharm Ltd | The para-fluoro isomer is commercially available. |

| (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid | 849062-33-5 | ChemScene | The chloro-analogue is commercially available.[1] |

| (3-Hydroxyphenyl)boronic acid | 87199-18-6 | Sigma-Aldrich, Thermo Scientific | A key starting material for synthesis. |

| 2-Fluorobenzyl bromide | 395-78-8 | Major chemical suppliers | A key starting material for synthesis. |

Physicochemical Properties

While specific experimental data for this compound is not publicly available, its properties can be estimated based on its structure and data from similar compounds.

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₁₃H₁₂BFO₃ | --- |

| Molecular Weight | 246.05 g/mol | --- |

| Appearance | White to off-white solid | Based on similar phenylboronic acid derivatives. |

| Melting Point | Not available | --- |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of phenylboronic acids. |

Synthesis Methodology

The most plausible and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the synthesis would proceed from 3-hydroxyphenylboronic acid and 2-fluorobenzyl bromide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Williamson ether synthesis procedures. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, would be necessary.

Materials:

-

3-Hydroxyphenylboronic acid

-

2-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Protection of the Boronic Acid (Optional but Recommended): Phenylboronic acids can be sensitive to the basic conditions of the Williamson ether synthesis. Protection, for example, by forming a boronic ester (e.g., with pinacol), may be required. This would be followed by a deprotection step after the ether synthesis.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyphenylboronic acid (or its protected form) in a suitable solvent such as DMF or acetone.

-

Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the phenoxide.

-

Addition of Alkyl Halide: Slowly add 2-fluorobenzyl bromide to the reaction mixture.

-

Reaction: The reaction mixture is then heated to a temperature typically ranging from 50 to 80 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Deprotection (if applicable): If the boronic acid was protected, a deprotection step would be carried out at this stage.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, this compound.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, the broader class of phenylboronic acids has significant applications in medicinal chemistry. The introduction of a fluorine atom can modulate the compound's electronic properties, acidity, and metabolic stability, making it an attractive scaffold for drug design.[2]

Enzyme Inhibition

Phenylboronic acids are known to act as inhibitors of various enzymes, particularly serine proteases and β-lactamases.[3] The boron atom can form a covalent, yet reversible, bond with the catalytic serine residue in the active site of these enzymes.

Caption: Phenylboronic acid derivatives as enzyme inhibitors.

Targeted Drug Delivery

Phenylboronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is exploited for targeting cancer cells, which often overexpress sialic acids (a type of sugar with diol functionalities) on their surface.[4] Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these cancer cells, enabling targeted drug delivery and reducing off-target toxicity.

References

- 1. chemscene.com [chemscene.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Purity analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

An In-depth Technical Guide to the Purity Analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic building block utilized extensively in medicinal chemistry and drug discovery. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of carbon-carbon bonds to form complex molecular architectures.[1][2] The fluorine substituent can enhance metabolic stability and bioavailability, making this reagent particularly valuable for developing novel therapeutic agents.[1]

Given its critical role as a synthetic intermediate, the purity and integrity of this compound are paramount. Impurities can lead to poor reaction yields, the formation of unwanted side products, and complications in purification, ultimately impacting the quality of the final active pharmaceutical ingredient (API). Arylboronic acids have also been identified as potentially genotoxic, making strict control of their residual levels in APIs a potential regulatory requirement.[3] This guide provides a comprehensive overview of the analytical methodologies required to rigorously assess the purity of this important reagent.

Potential Impurities

The primary impurity associated with arylboronic acids is the corresponding cyclic trimeric anhydride, known as a boroxine . This species forms through the intermolecular dehydration of three boronic acid molecules.[4][5] This dehydration can occur upon heating, during storage, or even in anhydrous solvents.[4][6][7] The equilibrium between the boronic acid and the boroxine is reversible in the presence of water.[5]

Other potential impurities include:

-

Starting Materials and Reagents: Residuals from the synthetic route.

-

Homocoupled Biaryl Species: Formed as a byproduct during synthesis.

-

Protodeboronation Product: The parent compound lacking the boronic acid group, which can form under certain acidic or basic conditions.[3]

-

Residual Solvents: Organic solvents used during synthesis and purification.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is necessary to fully characterize the purity of this compound. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse method for determining the purity of boronic acids and quantifying impurities.[8] Careful method development is required to achieve good peak shape and prevent on-column degradation.[9][10]

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying the parent compound and its impurities. Electrospray ionization (ESI) is a common technique, though it can be complicated by the formation of solvent adducts and dimer ions.[11][12][13] Optimized conditions can minimize these issues and provide clear mass data.[11][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for structural confirmation and for identifying and quantifying boroxine anhydrides.[7][14][15] The chemical shifts of the aromatic protons and the boron atom differ between the monomeric acid and the trimeric boroxine, allowing for their differentiation.[7][14]

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).[8]

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (ACS Grade)

-

Sample: this compound

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of the boronic acid in acetonitrile at a concentration of approximately 1 mg/mL.[10]

-

Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Analysis:

-

Inject a blank (diluent) followed by the sample solution.

-

Integrate all peaks and report the purity as the area percentage of the main peak.

-

Protocol 2: Identity Confirmation by UPLC-MS

This protocol is for confirming the molecular weight of the target compound.

Instrumentation:

-

UPLC-MS system with an Electrospray Ionization (ESI) source.

-

Column: C18 stationary phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[11][13]

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation:

-

Prepare a dilute solution of the boronic acid (~10 µg/mL) in acetonitrile.

-

-

UPLC-MS Conditions:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Gradient: A suitable fast gradient (e.g., 5% to 95% B in 1 minute).[11]

-

Ionization Mode: ESI Negative.

-

Mass Range: m/z 100-500.

-

Analysis: Look for the deprotonated molecular ion [M-H]⁻. For this compound (MW = 244.05), the expected ion would be at m/z 243.05.

-

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol confirms the chemical structure and helps detect boroxine impurities.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃).

-

Sample: this compound.

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

-

Analysis:

-

Confirm the presence of expected signals: aromatic protons in the phenyl and fluorobenzyl rings, the methylene (-CH₂-) bridge protons, and the boronic acid hydroxyl (-B(OH)₂) protons (which may be broad or exchange with water in the solvent).

-

The presence of the boroxine trimer may be indicated by slight shifts in the aromatic signals and the absence of the B(OH)₂ signal.[7]

-

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example HPLC Purity Analysis Report

| Peak No. | Retention Time (min) | Area % | Identity |

|---|---|---|---|

| 1 | 12.5 | 99.2% | This compound |

| 2 | 18.1 | 0.3% | Boroxine Trimer |

| 3 | 21.5 | 0.5% | Unknown Impurity |

Table 2: Example ¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.01 | s (broad) | 2H | B(OH)₂ |

| 7.55 - 7.15 | m | 8H | Ar-H |

| 5.15 | s | 2H | O-CH₂-Ar |

Visualization of Workflows and Applications

Diagrams are essential for visualizing complex processes and relationships.

Caption: Purity Analysis Workflow for Boronic Acid Reagents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boroxine - Wikipedia [en.wikipedia.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. waters.com [waters.com]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorobenzyl ether moiety provides a handle for further functionalization and can influence the physicochemical properties of the final products, making this boronic acid a valuable reagent in drug discovery and development.

This document provides a detailed protocol for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The protocol is based on well-established methodologies for similar cross-coupling reactions and is intended to serve as a starting point for optimization.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Data Presentation

The following table summarizes representative quantitative data for a Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. Please note that these are illustrative values, and actual yields may vary depending on the specific substrates and reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 16 | 78 |

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., 4-Bromoacetophenone)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Anhydrous solvent (e.g., Toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Reaction Setup:

Caption: General workflow for the setup of a Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

Reaction Assembly: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, 8 mL) and degassed water (2 mL) via syringe.

-

Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure it is thoroughly degassed.

-

Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aryl halide) is consumed (typically 8-24 hours).

Work-up and Purification:

-

Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-coupled product.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocol is a general guideline and may require optimization for specific substrates and desired outcomes. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. The user is responsible for all safety precautions.

Applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in Medicinal Chemistry: Application Notes and Protocols

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a 2-fluorobenzyl ether group, make it a valuable building block for the synthesis of novel therapeutic agents. The boronic acid group serves as a key functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the fluorobenzyl ether portion can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides an overview of its applications, relevant quantitative data from analogous compounds, and detailed experimental protocols.

Key Applications

The primary applications of this compound and its analogs in medicinal chemistry include:

-

Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling: Boronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] This reaction allows for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules.[3][4] The use of this compound enables the introduction of the 3-((2-fluorobenzyl)oxy)phenyl group into a wide range of molecular scaffolds.

-

Development of Enzyme Inhibitors: Phenylboronic acid derivatives have been extensively explored as inhibitors of various enzymes, including serine proteases, β-lactamases, and monoamine oxidases.[5][6][7] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to potent and selective inhibition.[5] The 2-fluorobenzyl group can provide additional interactions within the enzyme's binding pocket, potentially enhancing potency and selectivity.

-

Probes for Biological Systems: The ability of boronic acids to interact with diols can be exploited in the development of sensors and probes for detecting biologically important molecules like carbohydrates.[8]

Quantitative Data for Analogous Compounds

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | |

| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 |

Note: The compounds listed are derivatives where a chalcone scaffold has been synthesized from a fluorobenzyl ether-containing precursor, demonstrating the utility of such building blocks in generating potent enzyme inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid as a synthetic building block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex organic molecules. Its structure, featuring a boronic acid moiety and a fluorinated benzyl ether, makes it a valuable reagent for introducing a unique substituted phenyl group into a target molecule. This functional group combination is of particular interest in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of a compound, such as metabolic stability, lipophilicity, and binding affinity.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the synthesis of biaryls, a common structural motif in many biologically active compounds and functional materials.

Key Applications

-

Synthesis of Biaryl Compounds: The principal application of this compound is the synthesis of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura coupling reaction. These structures are prevalent in a wide range of pharmaceuticals and advanced materials.

-

Medicinal Chemistry: As a building block in drug discovery, this boronic acid allows for the introduction of a fluorinated benzyl ether phenyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Boronic acids and their derivatives are known to be key components in the synthesis of compounds with a variety of biological activities, including anticancer, antibacterial, and antiviral properties.

-

Materials Science: The unique electronic properties conferred by the fluoro- and benzyloxy- substituents make this reagent suitable for the synthesis of novel organic materials with potential applications in electronics and photonics.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-2 equivalents relative to palladium)

-

Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand to the vessel.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.

Example Protocol: Coupling with an Aryl Bromide

This example illustrates a typical Suzuki-Miyaura coupling reaction.

Reaction:

Materials:

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

This compound (1.2 mmol, 295 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (8 mL, degassed)

-

Water (2 mL, degassed)

Procedure:

-

In a 25 mL round-bottom flask, combine 4-bromoanisole, this compound, and potassium carbonate.

-

Evacuate the flask and backfill with argon.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed 1,4-dioxane and water.

-

Heat the mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the product.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are generalized conditions and actual results may vary depending on the specific substrate and reaction scale.

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |

| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 80-90 |

| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 75-85 |

| 1-Chloro-3,5-difluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 24 | 60-75 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Reactions of (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules. The protocols outlined below focus on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction to Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a premier method for constructing biaryl and vinylaryl structures.[1] Similarly, the Buchwald-Hartwig amination provides a robust route to synthesize aryl amines from aryl halides and amines.[2]

This compound is a valuable reagent in these transformations, incorporating a flexible ether linkage and a fluorinated aromatic ring, motifs often found in biologically active compounds.[3][4] The fluorine atom can enhance metabolic stability and binding affinity, making this boronic acid a desirable component in drug discovery programs.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base to couple a boronic acid with an aryl, vinyl, or alkyl halide.

Catalyst and Condition Screening

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, a screening of these parameters is recommended to optimize the reaction yield. Below is a summary of common palladium catalysts and ligands used for Suzuki-Miyaura couplings.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |

| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

| PdCl₂(dppf) | - | K₂CO₃, K₃PO₄ | DMF, DME | 80-100 |

| Pd₂(dba)₃ | t-Bu₃P, cataCXium® A | K₃PO₄ | Toluene, Dioxane | Room Temp - 100 |

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask or sealed vial

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[5] This reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.

Catalyst and Ligand Selection

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate the catalytic cycle. A selection of common catalysts and ligands is presented below.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | BINAP, Xantphos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 |

| Pd₂(dba)₃ | BrettPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, THF | Room Temp - 100 |

| [Pd(cinnamyl)Cl]₂ | Josiphos-type ligands | LiN(SiMe₃)₂ | Toluene, DME | 80-110 |

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine, a reaction where (3-((2-fluorobenzyl)oxy)phenyl)-substituted amines could be synthesized. While the boronic acid itself is not a direct participant, this reaction is key to creating valuable derivatives.

Materials:

-

Aryl bromide (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, 4-10 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, aprotic solvent (e.g., Toluene)

-

Schlenk flask or sealed vial

-

Magnetic stirrer and heating block

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium precursor, and phosphine ligand to a Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous solvent, followed by the amine (1.2 equiv).

-

Finally, add the base (1.4 equiv).

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To aid in the conceptual understanding of these critical reactions, the following diagrams illustrate the general workflows and catalytic cycles.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Decision-making workflow for catalyst system selection.

References

- 1. mdpi.com [mdpi.com]

- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies, including boronic acid protection, Williamson ether synthesis, and deprotection strategies.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step process. This strategy involves the initial protection of the boronic acid moiety of 3-hydroxyphenylboronic acid as a pinacol ester. This stable intermediate then undergoes a Williamson ether synthesis with 2-fluorobenzyl bromide to introduce the fluorobenzyl ether group. The final step is the deprotection of the pinacol ester to yield the target boronic acid. This approach ensures high yields and minimizes side reactions.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyphenylboronic acid pinacol ester

This protocol describes the protection of the boronic acid group of 3-hydroxyphenylboronic acid using pinacol. Pinacol esters are widely used protecting groups for boronic acids due to their stability in various reaction conditions and ease of purification.[1]

Materials:

-

3-Hydroxyphenylboronic acid

-

Pinacol

-

Toluene

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-hydroxyphenylboronic acid (1.0 eq) and pinacol (1.1 eq).

-

Add a sufficient amount of toluene to dissolve the reactants.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value |

| Reactants | 3-Hydroxyphenylboronic acid, Pinacol |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Purification | Column Chromatography or Recrystallization |

Step 2: Synthesis of this compound pinacol ester

This step involves the formation of the ether linkage via a Williamson ether synthesis. The phenoxide, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl bromide.[2][3]

Materials:

-

3-Hydroxyphenylboronic acid pinacol ester

-

2-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) and the chosen solvent (DMF or Acetonitrile).

-

Add the base (K₂CO₃, 1.5 eq or Cs₂CO₃, 1.2 eq) to the mixture.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

After completion (typically 4-12 hours), cool the reaction to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 3-Hydroxyphenylboronic acid pinacol ester, 2-Fluorobenzyl bromide |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or Acetonitrile |

| Temperature | 60-80 °C |

| Reaction Time | 4-12 hours |

| Purification | Column Chromatography |

Step 3: Deprotection of this compound pinacol ester